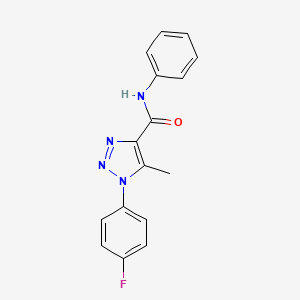

1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a phenylcarboxamide moiety at position 4. This structure confers unique physicochemical properties, including high thermal stability (melting point: 240–241°C) and a planar molecular conformation . Its synthesis typically involves cyclization reactions, yielding up to 89% under optimized conditions .

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-5-3-2-4-6-13)19-20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTVWPKJQFKXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves multi-step reactions starting from simpler precursors. For instance, the compound can be synthesized through cycloaddition reactions involving azides and alkynes, which are characteristic of triazole formation. Characterization techniques such as NMR spectroscopy and single crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For example, a study reported that certain derivatives showed a mean growth inhibition of approximately 54.25% on HepG2 cells .

Mechanisms of Action

The mechanisms underlying the anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest. The presence of specific functional groups in the triazole structure enhances its interaction with biological targets such as enzymes involved in cell proliferation and survival pathways .

Therapeutic Applications

Antidiabetic Activity

Some studies have explored the potential antidiabetic effects of triazole derivatives. For instance, compounds similar to this compound have been shown to improve glucose metabolism in diabetic models . The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance this activity.

Antimicrobial Properties

In addition to anticancer and antidiabetic activities, triazole compounds have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Material Science Applications

Beyond biological applications, this compound is also being investigated for use in material science. Its structural properties allow it to be incorporated into polymers and coatings that require enhanced thermal stability and mechanical strength. The incorporation of triazole moieties into polymer matrices has been shown to improve their thermal properties significantly .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating a series of triazole derivatives for anticancer activity, researchers synthesized several compounds based on the 1H-triazole framework. The compounds were tested against multiple cancer cell lines using MTT assays. Notably, one derivative exhibited an IC50 value of 0.25 μM against HepG2 cells, indicating potent anticancer activity .

Case Study 2: Antidiabetic Effects in Animal Models

Another study investigated the effects of triazole derivatives on blood glucose levels in diabetic rats. The results indicated a significant reduction in glucose levels post-treatment with specific derivatives compared to control groups. This study highlights the potential for developing new antidiabetic medications based on triazole chemistry .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Core Structure and Substituent Effects

The triazole-carboxamide skeleton is shared among several analogs, but substituent variations significantly influence properties:

Table 1: Key Structural and Physicochemical Data

Key Observations :

- Halogen Position : Para-substituted fluorophenyl (target) enhances planarity and thermal stability compared to ortho- or meta-substituted analogs (e.g., 3c and 3e) .

- N-Substituents : Replacing the phenyl group in the carboxamide with bulkier amines (e.g., pyridineamide in B20) lowers melting points, suggesting altered packing efficiency .

Crystallographic and Conformational Analysis

- Isostructural Analogs: Compounds 4 and 5 () share the triazole-carboxamide core but differ in halogen substituents (Cl vs. F). Despite identical crystal packing, minor conformational adjustments accommodate substituent size and electronegativity .

- Dihedral Angles : Pyrazole-containing analogs (e.g., compounds in ) exhibit dihedral angles between triazole and aryl rings (4.6–10.5°), indicating variable planarity influenced by substituents .

Biological Activity

1-(4-Fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole with various carboxylic acid derivatives under specific conditions to yield the desired carboxamide.

Structural Features

The compound features a triazole ring which is known for its diverse biological activities. The presence of the fluorophenyl group enhances lipophilicity and potentially increases bioavailability. The planar structure of the triazole ring facilitates interactions with biological targets.

Antimicrobial Activity

Research indicates that 1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that these compounds possess activity against various bacteria and fungi. For instance, a study reported an IC50 value indicating effective inhibition against specific strains of bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest. Notably, derivatives with modifications in the triazole ring showed enhanced activity compared to their parent compounds .

Enzyme Inhibition

Enzyme inhibition studies reveal that 1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole derivatives can act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

Mechanistic Studies

Mechanistic investigations suggest that the biological activity of the compound may be attributed to its ability to interact with specific protein targets. Molecular docking studies indicate favorable binding affinities to enzymes involved in metabolic pathways associated with cancer and neurodegeneration .

Case Studies

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with 1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole resulted in a significant reduction in cell viability compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that it could reduce oxidative stress markers and improve cognitive functions in scopolamine-induced memory impairment models .

Data Summary Table

Q & A

Q. Critical factors affecting yield/purity :

| Condition | Impact | Optimal Range |

|---|---|---|

| Solvent | Polar aprotic solvents enhance reaction rate but may reduce selectivity. | DMF, THF |

| Temperature | Higher temperatures accelerate kinetics but risk side reactions. | 60–80°C |

| Catalyst | Excess Cu(I) increases yield but complicates purification. | 5–10 mol% CuSO₄/ascorbate |

Post-synthesis purification via column chromatography (hexane/EtOAc) typically yields >80% purity .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (triazole protons), δ 7.3–7.8 ppm (aromatic protons), and δ 2.5 ppm (methyl group) confirm substitution patterns .

- ¹³C NMR : Carboxamide carbonyl appears at ~165–170 ppm .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 324.36 aligns with the molecular formula C₁₇H₁₄FN₅O .

- X-ray Crystallography : SHELXL software refines crystal structures, revealing planar triazole rings and dihedral angles (<10°) between aromatic groups, critical for stability .

Q. Example Structural Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 200–201°C | |

| Log P | 3.2 (lipophilic) | |

| Bond Length | Triazole C-N: 1.32–1.35 Å |

Advanced: How do structural modifications at the triazole ring or substituents impact biological activity?

Methodological Answer:

Modifications alter electronic properties and steric effects, influencing target binding. For example:

Q. Comparative Bioactivity Table :

Key Insight : Combining electron-withdrawing groups (e.g., -F) with planar triazole rings optimizes π-π stacking in enzyme pockets .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., SNB-75 vs. RXF 393 in ) or incubation times.

Concentration Gradients : Non-linear dose-response curves due to solubility issues (e.g., low aqueous solubility ).

Synergistic Effects : Activity enhancement in combination therapies (e.g., with 3′,4′-dimethoxyflavone ).

Q. Strategies :

- Standardized Protocols : Use consistent cell lines (e.g., NCI-60 panel) and solvent controls (DMSO ≤0.1%).

- Dose-Response Validation : Repeat assays across 3–4 log concentrations.

- Computational Validation : Molecular dynamics simulations to confirm target binding .

Advanced: What computational methods are employed to study interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, triazole-carboxamide derivatives show hydrogen bonding with COX-2 Arg120 and Tyr355 .

- QSAR Modeling : Correlates substituent electronegativity (e.g., -F) with IC₅₀ values using Hammett constants .

- MD Simulations : AMBER or GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

Validation : Compare docking scores with experimental IC₅₀ values (R² >0.7 considered robust) .

Advanced: How does crystallographic data inform SAR (Structure-Activity Relationship) studies?

Methodological Answer:

SHELXL-refined structures reveal:

- Torsion Angles : Substituent orientation (e.g., fluorophenyl vs. chlorophenyl) affects binding pocket compatibility.

- Packing Interactions : Hydrogen-bond networks between carboxamide NH and kinase Asp104 enhance affinity .

Case Study : Derivatives with dihedral angles >20° between triazole and aryl groups show reduced activity due to steric clashes .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

| Property | Value | Experimental Condition | Reference |

|---|---|---|---|

| Aqueous Solubility | <0.1 mg/mL (25°C) | PBS buffer, pH 7.4 | |

| DMSO Solubility | >50 mg/mL | 25°C | |

| Stability | Stable for 24h at 37°C | Serum-containing media |

Handling Recommendation : Store at -20°C under inert atmosphere; use fresh DMSO stock solutions to avoid precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.